molecular formula C11H20OS B14467436 5-(Butylsulfanyl)-5-methylhex-1-EN-3-one CAS No. 67161-29-9

5-(Butylsulfanyl)-5-methylhex-1-EN-3-one

Cat. No.: B14467436
CAS No.: 67161-29-9
M. Wt: 200.34 g/mol
InChI Key: RKPDKTIAQLOXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Butylsulfanyl)-5-methylhex-1-EN-3-one is an organic compound characterized by the presence of a butylsulfanyl group and a methyl group attached to a hex-1-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfanyl)-5-methylhex-1-EN-3-one typically involves the reaction of butylthiol with a suitable precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out under a nitrogen atmosphere to prevent oxidation and is typically stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Butylsulfanyl)-5-methylhex-1-EN-3-one can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The butylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Butylsulfanyl)-5-methylhex-1-EN-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylsulfanyl)-5-methylhex-1-EN-3-one involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

67161-29-9

Molecular Formula

C11H20OS

Molecular Weight

200.34 g/mol

IUPAC Name

5-butylsulfanyl-5-methylhex-1-en-3-one

InChI

InChI=1S/C11H20OS/c1-5-7-8-13-11(3,4)9-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3

InChI Key

RKPDKTIAQLOXQO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)(C)CC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.